2-(4-ethoxyphenyl)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-3-30-19-10-4-16(5-11-19)14-22(28)24-18-8-6-17(7-9-18)20-15-27-21(25-20)12-13-23(26-27)29-2/h4-13,15H,3,14H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCCXQARVYHXLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Core Heterocyclic Structure Variations
Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine
Imidazo[1,2-b]pyridazine vs. Thiazolo[2,3-c][1,2,4]triazole
- Compound 26 [3]: 2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)-thio)-N-(4-morpholinophenyl)acetamide contains a sulfur-rich thiazolotriazole core, which may improve metabolic stability but reduce bioavailability due to higher molecular weight .
Substituent Effects
Linkage and Functional Group Differences
- Acetamide vs. Methanone: The target’s acetamide linkage (-NHCO-) enables hydrogen bonding, unlike the methanone group in Compound 76 .
- Sulfur-Containing Analogs : Compounds like 28 and 31 [3] incorporate thioether or thiomorpholine groups, which may confer redox activity but increase toxicity risks .
Pharmacological and Physicochemical Implications
- Solubility : The target’s methoxy and acetamide groups likely improve aqueous solubility compared to cyclopropyl (Compound 76) or methyl substituents (MM0333.02) .
- Metabolic Stability: Ethoxy groups are prone to oxidative metabolism, whereas trifluoromethyl (Compound 76) or morpholino (Compound 78) groups may enhance stability .
- Binding Affinity : The imidazo[1,2-b]pyridazine core’s nitrogen-rich structure could favor interactions with kinases or GPCRs compared to sulfur-containing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
